

2-Cyclopentylethanol: A Technical Guide for the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Cyclopentylethanol**

Cat. No.: **B041590**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanol (CAS No. 766-00-7) is a primary alcohol characterized by a cyclopentyl group attached to an ethanol backbone.^{[1][2][3][4][5]} Its chemical structure imparts a unique combination of hydrophobicity from the cyclopentane ring and reactivity from the hydroxyl group. This molecule has garnered interest in the fragrance and flavor industry for its reportedly pleasant, mild, and sweet odor profile.^[2] This technical guide provides a comprehensive overview of **2-Cyclopentylethanol**, including its chemical and physical properties, potential applications in fragrance and flavor, synthesis and analysis protocols, and safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Cyclopentylethanol** is presented in Table 1. This data is essential for formulation development, performance prediction, and safety assessments.

Property	Value	Reference(s)
Chemical Identity		
IUPAC Name	2-Cyclopentylethanol	[1]
Synonyms	Cyclopentaneethanol, 2- Cyclopentylethyl alcohol	[2]
CAS Number	766-00-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₁₄ O	[1] [2] [3] [4] [5]
Molecular Weight	114.19 g/mol	[1] [4]
Physical Properties		
Appearance	Colorless liquid	[2]
Boiling Point	174.4 ± 8.0 °C at 760 mmHg	[1]
Density	0.9 ± 0.1 g/cm ³	[1]
Flash Point	70.4 ± 8.6 °C	[1]
Vapor Pressure	0.4 ± 0.7 mmHg at 25°C	[1]
Solubility	Soluble in organic solvents (e.g., ethanol, diethyl ether); limited solubility in water.	[1]
Spectroscopic Data		
Mass Spectrum (EI)	Available through NIST	[5]
IR Spectrum	Available through NIST	[5]
¹ H NMR Spectrum	Data available from chemical suppliers	
¹³ C NMR Spectrum	Data available from chemical suppliers	

Applications in the Fragrance and Flavor Industry

Fragrance Applications

2-Cyclopentylethanol is noted for its "pleasant odor profile," described as mild and sweet, making it a candidate for inclusion in various fragrance formulations.[1][2] Its chemical structure, a primary alcohol, allows for its use as a modifier or as a building block for the synthesis of other fragrance ingredients, such as esters. The esterification of **2-Cyclopentylethanol** with various carboxylic acids can produce a range of esters with potentially diverse and interesting scent profiles.

Flavor Applications & Regulatory Status

While its odor profile suggests potential in flavor applications, a critical consideration is its regulatory status. As of the compilation of this guide, **2-Cyclopentylethanol** does not have a FEMA (Flavor and Extract Manufacturers Association) number and is not listed as a GRAS (Generally Recognized as Safe) substance. This significantly restricts its use in food and beverage products in the United States. Further toxicological and safety evaluations would be required for its consideration as a food additive.

Experimental Protocols

Synthesis of 2-Cyclopentylethanol

A common and effective method for the synthesis of **2-Cyclopentylethanol** is through the reduction of a suitable cyclopentyl-containing carbonyl compound. A hypothetical, yet standard, laboratory-scale synthesis is outlined below.

Method 1: Reduction of Cyclopentylacetaldehyde

This protocol describes the reduction of cyclopentylacetaldehyde to **2-cyclopentylethanol** using sodium borohydride.

- Materials:
 - Cyclopentylacetaldehyde
 - Sodium borohydride (NaBH_4)
 - Methanol (MeOH)

- Diethyl ether (Et₂O)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

• Procedure:

- In a round-bottom flask, dissolve cyclopentylacetaldehyde (1.0 eq) in methanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the remaining aqueous layer, add diethyl ether and transfer to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
- Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **2-Cyclopentylethanol**.
- The crude product can be purified by fractional distillation under reduced pressure.

Method 2: Grignard Reaction

An alternative synthesis involves the reaction of a cyclopentylmethyl Grignard reagent with formaldehyde.

- Materials:
 - Cyclopentylmethyl bromide
 - Magnesium turnings
 - Anhydrous diethyl ether or THF
 - Paraformaldehyde
 - Saturated aqueous ammonium chloride (NH_4Cl) solution
 - Standard glassware for Grignard reactions (three-neck flask, dropping funnel, condenser)
- Procedure:
 - Prepare the Grignard reagent by reacting cyclopentylmethyl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
 - In a separate flask, prepare a slurry of paraformaldehyde in anhydrous diethyl ether or THF.
 - Slowly add the prepared Grignard reagent to the paraformaldehyde slurry at 0 °C.
 - After the addition, allow the reaction to warm to room temperature and stir for several hours.
 - Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.

- Perform a standard aqueous workup and extraction with diethyl ether.
- Dry the organic layer, remove the solvent, and purify the resulting **2-Cyclopentylethanol** by distillation.

Purification and Analysis

For fragrance applications, high purity of the final product is crucial to avoid off-notes.

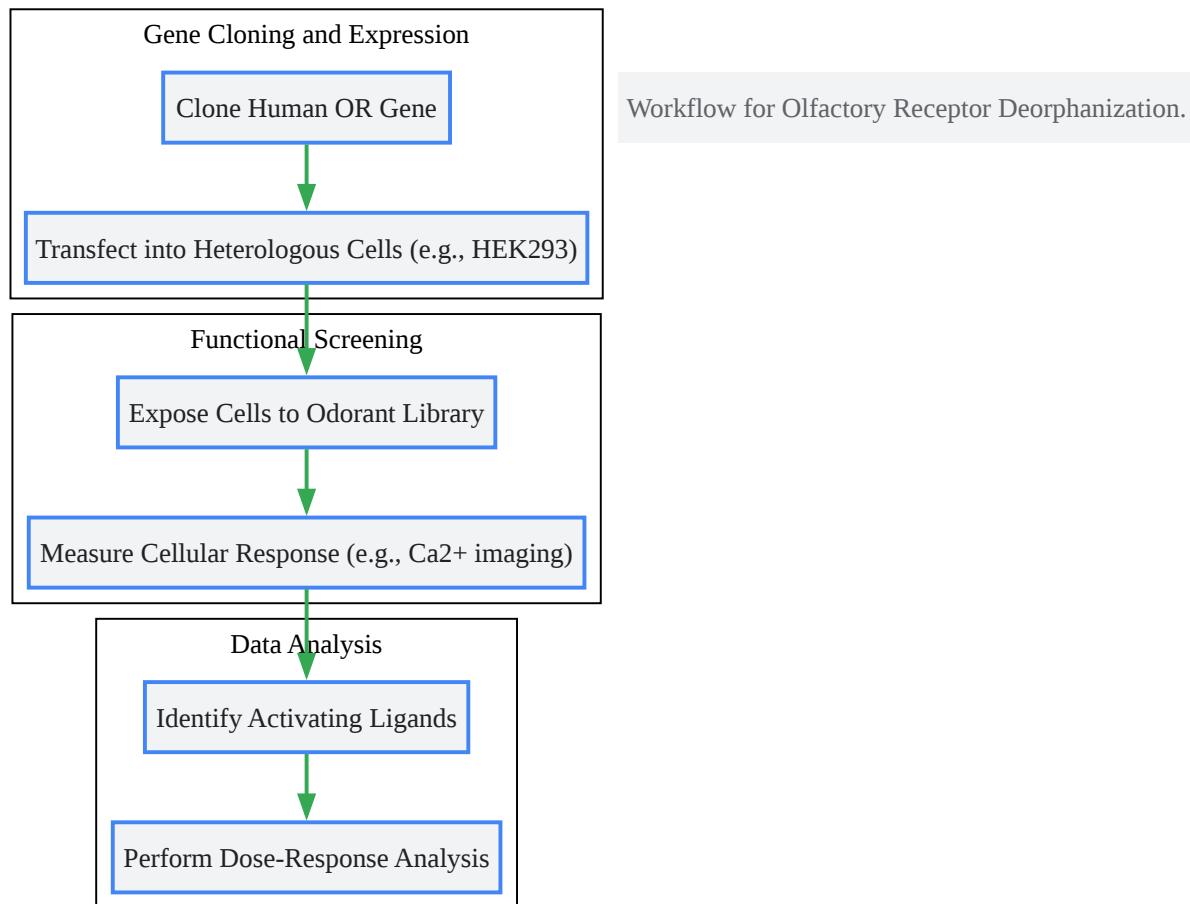
- Purification: Fractional distillation under reduced pressure is the most common method for purifying **2-Cyclopentylethanol**.
- Analysis: The purity and identity of the synthesized **2-Cyclopentylethanol** should be confirmed using standard analytical techniques.

Analytical Technique	Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS)	A single major peak corresponding to the molecular weight of 2-Cyclopentylethanol (114.19 g/mol). The fragmentation pattern can be compared with reference spectra (e.g., from NIST).
Infrared (IR) Spectroscopy	A broad absorption band in the region of 3200-3600 cm^{-1} characteristic of the O-H stretching of an alcohol. Absorption bands around 2850-2960 cm^{-1} corresponding to C-H stretching of the cyclopentyl and ethyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H NMR and ^{13}C NMR spectra will show characteristic signals for the cyclopentyl and ethyl-alcohol protons and carbons, respectively. The integration and splitting patterns in the ^1H NMR spectrum can confirm the structure.

Stability in Formulations

The stability of fragrance ingredients is a critical factor in product development. As a primary alcohol, **2-Cyclopentylethanol** is expected to be relatively stable under neutral pH conditions. [6] However, its stability can be affected by several factors in a formulation:

- Oxidation: Alcohols can be susceptible to oxidation, which can lead to the formation of aldehydes or carboxylic acids with different and potentially undesirable odors. The use of antioxidants in the formulation can mitigate this.
- Esterification: In acidic conditions, **2-Cyclopentylethanol** can react with carboxylic acids present in the formulation to form esters. This can alter the intended fragrance profile.
- Dehydration: Under strong acidic conditions and heat, it can undergo dehydration to form alkenes.[6]


It is recommended to conduct stability testing of **2-Cyclopentylethanol** in the specific product base (e.g., ethanol, lotions, soaps) under various conditions (e.g., temperature, light exposure) to ensure its long-term performance.

Olfactory Perception and Signaling

The perception of odorants like **2-Cyclopentylethanol** begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that respond to **2-Cyclopentylethanol** have not been identified, the general mechanism of olfactory signal transduction is well-established.

The binding of an odorant to an OR triggers a conformational change in the receptor, which in turn activates a G-protein (typically $G\alpha\text{-olf}$). This initiates a signaling cascade that leads to the opening of ion channels and the generation of an action potential, which is then transmitted to the brain for processing.

Below is a generalized workflow for the deorphanization of olfactory receptors, a process used to identify the specific odorants that activate a particular receptor.

[Click to download full resolution via product page](#)

Caption: Workflow for Olfactory Receptor Deorphanization.

The following diagram illustrates a simplified, generic signaling pathway for odorant perception.

Generic Olfactory Signal Transduction Pathway.

[Click to download full resolution via product page](#)

Caption: Generic Olfactory Signal Transduction Pathway.

Conclusion

2-Cyclopentylethanol is a primary alcohol with potential for use in the fragrance industry due to its mild, sweet odor. Its utility in the flavor sector is currently limited by its lack of FEMA GRAS status. Standard organic synthesis protocols can be employed for its production, and its purity can be ascertained through common analytical techniques. As with any fragrance ingredient, its stability in final formulations should be thoroughly evaluated. While the specific olfactory receptors for **2-Cyclopentylethanol** are unknown, it is perceived through the well-understood G-protein coupled olfactory signaling pathway. Further research into its detailed sensory properties and safety would be beneficial for expanding its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. femaflavor.org [femaflavor.org]
- 2. femaflavor.org [femaflavor.org]
- 3. tomorrowlabs.eu [tomorrowlabs.eu]
- 4. Cetyl Alcohol in Cosmetics: Enhancing Skincare Formulations [chemtradeasia.ae]
- 5. skintypesolutions.com [skintypesolutions.com]

- 6. The importance of fatty alcohols in personal care ingredients | in-cosmetics Connect [connect.in-cosmetics.com]
- To cite this document: BenchChem. [2-Cyclopentylethanol: A Technical Guide for the Fragrance and Flavor Industry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041590#2-cyclopentylethanol-use-in-the-fragrance-and-flavor-industry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com